Tridehydro Pirlimycin
Overview
Description
Tridehydro Pirlimycin is a derivative of Pirlimycin, which is an antimicrobial agent belonging to the lincosamide class. It is primarily used in research settings and is known for its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a thio-galactopyranoside moiety.
Mechanism of Action
Target of Action
Tridehydro Pirlimycin, also known as Pirlimycin, is primarily active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often responsible for infections such as mastitis in cattle .
Mode of Action
This compound is a bacteriostatic antibiotic . It works by inhibiting bacterial protein synthesis. This is achieved through its binding with the 50S subunit of the bacterial ribosome , thereby preventing the addition of new amino acids to the peptide chain . This inhibits the growth and reproduction of the bacteria, helping to control the infection.
Biochemical Pathways
As a protein synthesis inhibitor, it likely impacts thetranslation process in the bacteria’s protein synthesis pathway . By binding to the 50S subunit of the bacterial ribosome, it prevents the elongation of the peptide chain, disrupting the production of essential proteins within the bacterial cell .
Pharmacokinetics
As an antibiotic used in veterinary medicine, it is typically administered directly at the site of infection, such as the udder tissue in cases of mastitis . This allows for targeted action and limits systemic exposure.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, the bacteria are unable to produce the proteins necessary for their growth and replication . This helps to control the bacterial population and aids the immune system in eliminating the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridehydro Pirlimycin involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tridehydro Pirlimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Tridehydro Pirlimycin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving bacterial protein synthesis and as a tool to investigate the mechanisms of antimicrobial resistance.
Industry: Utilized in the production of specialized chemicals and as a reference standard in quality control processes
Comparison with Similar Compounds
Pirlimycin: The parent compound, also a lincosamide antibiotic with similar antimicrobial properties.
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action but different structural features.
Lincomycin: The original lincosamide antibiotic from which Pirlimycin and its derivatives are derived
Uniqueness: Tridehydro Pirlimycin is unique due to its specific structural modifications, which enhance its stability and potentially its antimicrobial activity. The presence of the chlorinated pyridine ring and the thio-galactopyranoside moiety distinguishes it from other lincosamide antibiotics, providing unique properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWLDIIEXOQIH-WVHQXUKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858517 | |
Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78788-60-0 | |
Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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